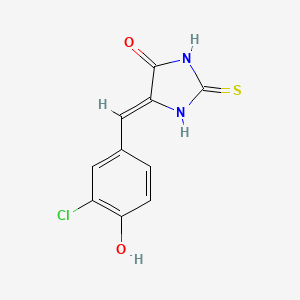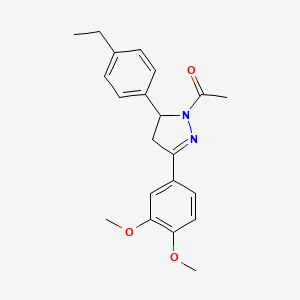![molecular formula C24H17N3O3 B11610800 N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11610800.png)
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds have garnered significant interest due to their diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes both imidazo[1,2-a]pyridine and chromene moieties, makes it a valuable subject of study in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction is carried out at elevated temperatures in neutral or weakly basic organic solvents .
Industrial Production Methods
Industrial production of this compound may involve multicomponent condensation reactions. For example, the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid has been reported as an effective method . This approach allows for the synthesis of a wide range of products while avoiding the complexities of multistage syntheses.
Analyse Des Réactions Chimiques
Types of Reactions
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, antibacterial, and anticancer agent.
Mécanisme D'action
The mechanism of action of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Saridipem: Another compound with the imidazo[1,2-a]pyridine core.
Uniqueness
What sets N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide apart is its combination of the imidazo[1,2-a]pyridine and chromene structures
Propriétés
Formule moléculaire |
C24H17N3O3 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H17N3O3/c1-15-8-7-13-27-21(15)25-20(16-9-3-2-4-10-16)22(27)26-23(28)18-14-17-11-5-6-12-19(17)30-24(18)29/h2-14H,1H3,(H,26,28) |
Clé InChI |
FHWRWHCZTQLCLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-2-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11610717.png)
![1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11610718.png)
![3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11610727.png)
![5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11610733.png)
![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11610740.png)
![2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11610747.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11610750.png)

![2-[(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11610767.png)

![N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610784.png)
![(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610793.png)

![6-ethyl 8-propan-2-yl (2E)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11610802.png)
